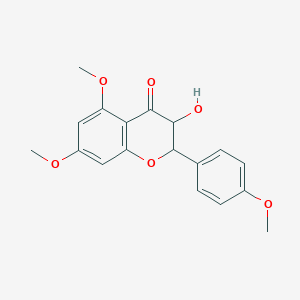

3-Hydroxy-4',5,7-trimethoxyflavanone

Descripción general

Descripción

3-Hydroxy-4’,5,7-trimethoxyflavanone is a type of flavonoid that can be isolated from the herbs of Aglaia odorata . It has a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4’,5,7-trimethoxyflavanone consists of a flavanone backbone with three methoxy groups and one hydroxy group attached . The exact positions of these groups can be inferred from the name of the compound: the hydroxy group is on the 3’ position, and the methoxy groups are on the 4’, 5, and 7 positions .Physical And Chemical Properties Analysis

3-Hydroxy-4’,5,7-trimethoxyflavanone is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación

Antioxidant Activity

3-Hydroxy-4’,5,7-trimethoxyflavanone: exhibits significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This compound is particularly useful in research aimed at understanding oxidative damage in biological systems and developing antioxidant therapies .

Anti-inflammatory Potential

Research has indicated that this flavanone derivative can modulate inflammatory responses. It suppresses the activation of NF-κB, a protein complex that plays a key role in regulating the immune response to infection . This application is crucial in the development of new anti-inflammatory drugs.

Neuroprotection

The neuroprotective effects of 5,7,4’-Tri-O-methylaromadendrin are of great interest in the field of neurology. It helps in protecting neurons against oxidative damage and could be pivotal in creating treatments for neurodegenerative diseases .

Cholesterol Biosynthesis Reduction

This compound has been shown to reduce cholesterol biosynthesis. It could serve as a lead compound for the development of new cholesterol-lowering medications, which is a significant area of research due to the global prevalence of hypercholesterolemia .

Cell Cycle Arrest Induction

3-Hydroxy-4’,5,7-trimethoxyflavanone: has the ability to induce G1-phase cell cycle arrest. This property is particularly valuable in cancer research, where controlling the cell cycle can inhibit the proliferation of cancer cells .

Lipid Peroxidation Inhibition

The compound’s ability to inhibit lipid peroxidation makes it a candidate for studying the mechanisms of lipid degradation and the development of lipid peroxidation-related disease treatments .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy-4’,5,7-trimethoxyflavanone is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

The primary targets of 3-Hydroxy-4’,5,7-trimethoxyflavanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide, a molecule that acts as a signaling molecule and can cause inflammation when produced in excess. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that also play a role in inflammation .

Mode of Action

3-Hydroxy-4’,5,7-trimethoxyflavanone interacts with its targets by inhibiting their activity. It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The compound also induces a reduction in the mRNA expressions of iNOS and COX-2, indicating that the inhibition occurs at the transcriptional level .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively. This leads to a decrease in inflammation. The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, is also reduced by 3-Hydroxy-4’,5,7-trimethoxyflavanone in a concentration-dependent manner .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Hydroxy-4’,5,7-trimethoxyflavanone’s action are primarily anti-inflammatory. It significantly inhibits the production of nitric oxide and slightly reduces the level of prostaglandin-E2 . It also reduces the production of pro-inflammatory cytokines in a concentration-dependent manner .

Propiedades

IUPAC Name |

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQEHYPPLFAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4',5,7-trimethoxyflavanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

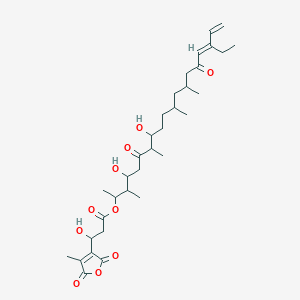

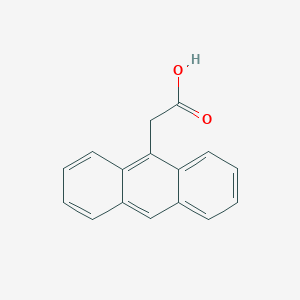

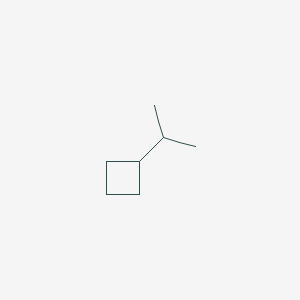

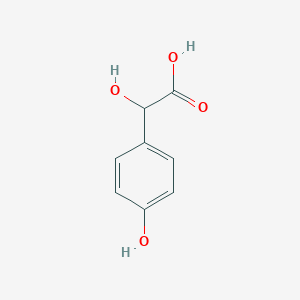

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)